molecular formula C6H9NO B1532248 2-Formyl-3-methylbutanenitrile CAS No. 771510-15-7

2-Formyl-3-methylbutanenitrile

Cat. No. B1532248
M. Wt: 111.14 g/mol
InChI Key: WBMMJHMFZQJKNC-UHFFFAOYSA-N
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Description

2-Formyl-3-methylbutanenitrile is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 .


Molecular Structure Analysis

The molecular structure of 2-Formyl-3-methylbutanenitrile consists of 6 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . Unfortunately, detailed structural analysis is not available in the current literature.


Physical And Chemical Properties Analysis

2-Formyl-3-methylbutanenitrile has a boiling point of 174.1±23.0 °C and a density of 0.933±0.06 g/cm3 . It has a molar refractivity of 29.9±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

  • Thermophysical Property Analysis

    • Application: This compound is used in the study of thermophysical properties. The data is critically evaluated for various properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and viscosity among others .
    • Method: The data is collected through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results: The results include a range of data points for each property. For example, the boiling temperature (Liquid and Gas) as a function of Pressure ranges from 1.58245e-006 kPa to 3407.09 kPa .
  • Spectroscopic Analysis

    • Application: 2-acetyl-5-methylfuran, a derivative of furan, is characterized and analyzed using various spectroscopic techniques .
    • Method: The compound is analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents . The experimental results are compared with theoretical values obtained using density functional theory (DFT) calculations .
    • Results: The experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • logP: 0.98108
  • logP: 0.98108

Safety And Hazards

The safety data sheet for 2-Formyl-3-methylbutanenitrile suggests using personal protective equipment and avoiding dust formation . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

2-formyl-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2)6(3-7)4-8/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMMJHMFZQJKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956066
Record name 2-Formyl-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-3-methylbutanenitrile

CAS RN

345581-33-1
Record name 2-Formyl-3-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Galbiati - 2021 - air.unimi.it
Untitled Page 1 Page 2 Page 3 UNIVERSITÀ DEGLI STUDI DI MILANO PhD in Chemistry, XXXIII cycle Department of Pharmaceutical Sciences DESIGN AND SYNTHESIS OF NOVEL …
Number of citations: 0 air.unimi.it
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
… 2-Formyl-3-methylbutanenitrile was synthesized using general procedure A from … 2-Formyl-3-methylbutanenitrile (291 mg, 2.62 mmol) was subjected to general procedure …
Number of citations: 54 pubs.acs.org
E Teodori, S Dei, MN Romanelli, S Scapecchi… - European journal of …, 1994 - Elsevier
… 2-(3,4-Dimethoxyphenyl)-2-formyl-3-methylbutanenitrile 19 A solution of DIBAL (24 ml of a 1.0 M solution in toluene, 24 mmol) was added to a solution of 18 (6 g, 20.6 mmol) in 60 ml …
Number of citations: 9 www.sciencedirect.com

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